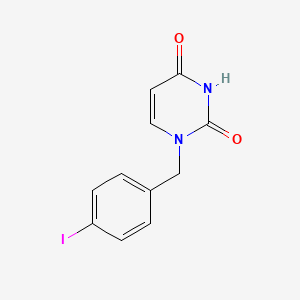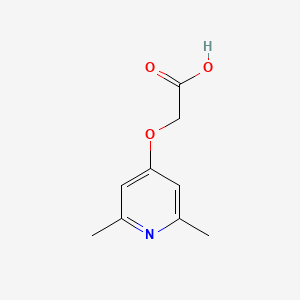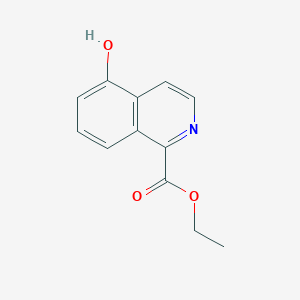
Ethyl 5-hydroxyisoquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-hydroxyisoquinoline-1-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an ortho-substituted benzaldehyde with an amine, followed by cyclization and esterification. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production.
化学反应分析
Types of Reactions: Ethyl 5-hydroxyisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydroisoquinolines, and various substituted isoquinolines, depending on the reaction conditions and reagents used.
科学研究应用
Ethyl 5-hydroxyisoquinoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 5-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Isoquinoline: The parent compound with a similar structure but lacking the hydroxy and carboxylate groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in a different position.
Indole: A structurally related compound with a fused benzene and pyrrole ring.
Uniqueness: Ethyl 5-hydroxyisoquinoline-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxylate groups make it a versatile intermediate in organic synthesis and a potential candidate for various therapeutic applications.
属性
CAS 编号 |
91569-52-7 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 5-hydroxyisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-9-4-3-5-10(14)8(9)6-7-13-11/h3-7,14H,2H2,1H3 |
InChI 键 |
UPFXHSKUQADYPY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


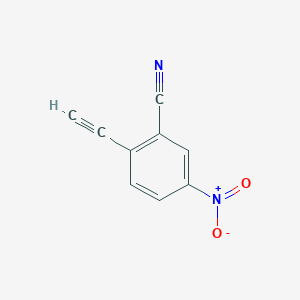
![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)

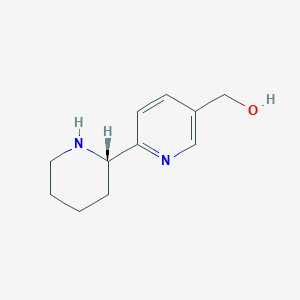
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
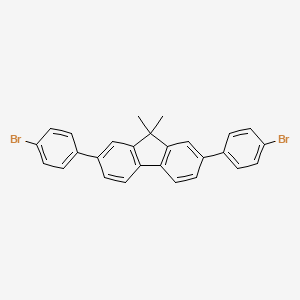

![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)


